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Compound of Interest

(2-(Methylsulfinyl) phenyl)boronic
Compound Name: d
aci

Cat. No.: B1272689

(2-(Methylsulfinyl)phenyl)boronic acid is an organoboron compound that has garnered
significant interest among researchers and medicinal chemists. Its unique structural features—
a boronic acid moiety ortho to a methylsulfinyl group—make it a valuable reagent in synthetic
organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Boronic acids, as a class, are celebrated for their stability, low toxicity, and ease of handling,
serving as indispensable building blocks for creating complex molecular architectures.[1][2] The
strategic placement of the methylsulfinyl group in this specific reagent introduces electronic and
steric properties that can be leveraged to fine-tune reactivity and influence the physicochemical
properties of the resulting products, making it a key intermediate in the synthesis of novel
pharmaceutical agents.[3][4]

This guide provides a comprehensive overview of (2-(Methylsulfinyl)phenyl)boronic acid,
detailing its chemical properties, synthesis, handling, and applications, with a focus on its utility
in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[5][6]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its
effective application in synthesis. The key properties of (2-(Methylsulfinyl)phenyl)boronic
acid are summarized below.

Chemical Structure

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1272689?utm_src=pdf-interest
https://www.benchchem.com/product/b1272689?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.chemimpex.com/products/40083
https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-drug-discovery-reliable-boronic-acid-reagents-fr
https://www.benchchem.com/product/b1272689?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b1272689?utm_src=pdf-body
https://www.benchchem.com/product/b1272689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The molecular structure features a phenyl ring substituted with a boronic acid group [-B(OH)z]
and an adjacent (ortho) methylsulfinyl group [-S(O)CHs]. This ortho-relationship is critical to its
unique reactivity.

Caption: 2D structure of (2-(Methylsulfinyl)phenyl)boronic acid.

Data Summary

The following table consolidates the key quantitative data for this compound.

Property Value Source(s)
CAS Number 850567-97-4 [71[8][9]
Molecular Formula C7H9sBOsS [71[81[9]
Molecular Weight 184.02 g/mol [71[81I9]
Appearance White to off-white solid 9]
Melting Point 118-122 °C [9]
Boiling Point 440.5 £ 47.0 °C (Predicted) 9]
Density 1.37 £ 0.1 g/cm3 (Predicted) 9]

pKa 8.46 + 0.58 (Predicted) [9]
Water Solubility Slightly soluble [9][10]
InChi Key PHORKVSBWZGTEX- el

UHFFFAOYSA-N

) OB(0)C1=C(S(C)=0)C=CC=C
SMILES String 1 [7]

Synthesis, Stability, and Handling
General Synthesis Strategy

While specific proprietary synthesis routes may vary, phenylboronic acids are commonly
prepared via the reaction of an organometallic intermediate with a trialkyl borate. A plausible
and widely used laboratory-scale method involves a bromo-lithium exchange reaction.[11]
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Caption: General workflow for boronic acid synthesis.

« Lithiation: The starting material, an appropriate aryl halide such as 1-bromo-2-
(methylsulfinyl)benzene, is treated with an organolithium reagent like n-butyllithium at low
temperatures (-78 °C) to generate a highly reactive aryllithium species.

e Borylation: This intermediate is then quenched with an electrophilic boron source, typically a
trialkyl borate like triisopropyl borate. The aryllithium attacks the boron atom, forming a
boronate ester intermediate.

o Hydrolysis: The reaction mixture is subjected to an acidic aqueous workup, which hydrolyzes
the boronate ester to yield the final boronic acid product.

Stability and Storage

(2-(Methylsulfinyl)phenyl)boronic acid is a solid that should be stored in a dry environment.
[9] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides
(boroxines) upon heating or under vacuum. While this process is often reversible upon
exposure to water, it is best practice to store the compound in a tightly sealed container at
room temperature to maintain its integrity.[9]

Safety and Handling

According to safety information, (2-(Methylsulfinyl)phenyl)boronic acid is classified as
harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.
[8][9] Standard laboratory personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn when handling this chemical. Work should be
conducted in a well-ventilated fume hood.[9]

Chemical Reactivity and Applications in Drug
Discovery

The primary utility of (2-(Methylsulfinyl)phenyl)boronic acid in drug discovery lies in its role
as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-
winning reaction is one of the most powerful and versatile methods for constructing C-C bonds,
particularly for creating biaryl and heteroaryl structures that are prevalent in many
pharmaceutical compounds.[5][6][12]
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The Suzuki-Miyaura Catalytic Cycle

The reaction involves a palladium catalyst, a base, and a suitable solvent to couple the
organoboron species with an organohalide (or triflate). The generally accepted mechanism
proceeds through three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophilic partner (e.g., an aryl bromide), forming a Pd(ll) intermediate.

o Transmetalation: The boronic acid is activated by a base to form a more nucleophilic
boronate species. This species then transfers its organic group (the 2-(methylsulfinyl)phenyl
moiety) to the palladium center, displacing the halide.

e Reductive Elimination: The two organic groups on the Pd(ll) center couple and are
eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which
re-enters the catalytic cycle.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Methylsulfinyl Substituent

The ortho-methylsulfinyl group is not merely a passive spectator. Its electronic properties can
influence the nucleophilicity of the phenyl ring. Furthermore, its steric bulk can affect the rate of
transmetalation and reductive elimination. In some cases, ortho-substituents can engage in
coordinating interactions with the metal center, potentially stabilizing catalytic intermediates and
influencing the reaction outcome. This allows chemists to build sterically congested biaryl
systems that might be challenging to access with other reagents.
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Exemplary Experimental Protocol: Suzuki-Miyaura
Coupling

This section provides a representative, field-proven protocol for the cross-coupling of (2-
(Methylsulfinyl)phenyl)boronic acid with an aryl bromide.

Objective: To synthesize 2-(Methylsulfinyl)-4'-methoxybiphenyl from (2-
(Methylsulfinyl)phenyl)boronic acid and 4-bromoanisole.

Materials:

e (2-(Methylsulfinyl)phenyl)boronic acid

e 4-Bromoanisole

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
o Triphenylphosphine (PPhs)

o Potassium Phosphate (KsPOa4), anhydrous powder

e 1,4-Dioxane, anhydrous

Standard glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Methodology:

 Inert Atmosphere Setup: Assemble and dry all glassware. The reaction should be performed
under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the Pd(0)
catalyst.

» Reagent Preparation: In a reaction vessel, combine (2-(Methylsulfinyl)phenyl)boronic acid
(1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (3.0
mmol, 3.0 equiv.).

o Causality Insight: Potassium phosphate is a common base for Suzuki couplings. It is
strong enough to facilitate boronate formation but generally compatible with a wide range
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of functional groups. An excess is used to ensure complete activation of the boronic acid.
[13]

o Catalyst Preparation: In a separate vial, mix Pdz(dba)s (0.01 mmol, 1 mol% Pd) and PPhs
(0.04 mmol, 4 mol% Pd). Add a small amount of the anhydrous dioxane and swirl to form the
catalyst pre-mixture.

o Causality Insight: Pdz2(dba)s is a stable Pd(0) source. PPhs is a common phosphine ligand
that stabilizes the palladium center and facilitates the catalytic cycle.[6] The ligand-to-
palladium ratio is crucial for catalyst activity and stability.

o Reaction Assembly: Add the catalyst pre-mixture to the main reaction vessel containing the
substrates and base. Add the remaining anhydrous 1,4-dioxane to achieve a final
concentration of approximately 0.2 M with respect to the aryl bromide.

e Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with
vigorous stirring.

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed
(typically 4-24 hours).

o Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with
ethyl acetate and water. c. Separate the organic layer, and wash with brine. d. Dry the
organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under reduced
pressure. e. Purify the crude residue by flash column chromatography on silica gel to isolate
the desired biaryl product.

Conclusion

(2-(Methylsulfinyl)phenyl)boronic acid stands out as a highly effective and strategic building
block for medicinal and synthetic chemists. Its well-defined structure and predictable reactivity
in Suzuki-Miyaura cross-coupling reactions enable the efficient construction of complex biaryl
scaffolds. The ortho-methylsulfinyl group provides a unique handle for modulating steric and
electronic properties, offering researchers a valuable tool for accessing novel chemical space
in the pursuit of next-generation therapeutics. As the demand for sophisticated molecular
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architectures continues to grow, the importance of specialized reagents like this boronic acid in

accelerating drug discovery programs is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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